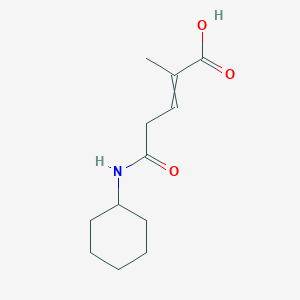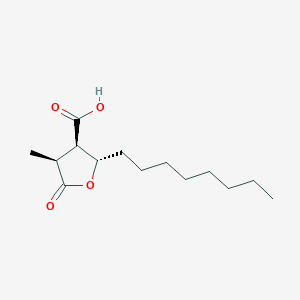![molecular formula C12H22O3Si B12600360 Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate CAS No. 649772-34-9](/img/structure/B12600360.png)
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate is an organic compound with the molecular formula C12H22O3Si It is a derivative of cyclopentene, featuring a trimethylsilyl group and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentenone derivatives.
Reduction: Reduction reactions can yield cyclopentanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopentenone and cyclopentanol derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Research is ongoing to explore its use in drug development, particularly for cancer treatment.
Industry: It serves as an intermediate in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl cyclopent-2-en-1-ylacetate
- Trimethylsilyl cyclopent-2-en-1-ylacetate
- Cyclopent-2-en-1-yl acetate
Uniqueness
Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate is unique due to the presence of both a trimethylsilyl group and an ethyl acetate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various synthetic applications .
Eigenschaften
CAS-Nummer |
649772-34-9 |
|---|---|
Molekularformel |
C12H22O3Si |
Molekulargewicht |
242.39 g/mol |
IUPAC-Name |
ethyl 2-(1-trimethylsilyloxycyclopent-2-en-1-yl)acetate |
InChI |
InChI=1S/C12H22O3Si/c1-5-14-11(13)10-12(8-6-7-9-12)15-16(2,3)4/h6,8H,5,7,9-10H2,1-4H3 |
InChI-Schlüssel |
QTWVJASZBRBNLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(CCC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


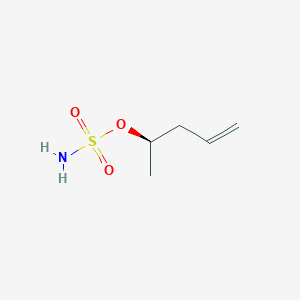
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
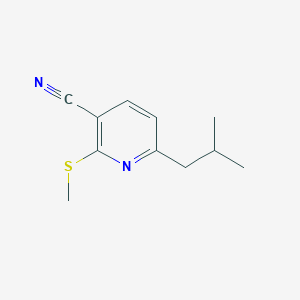
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)
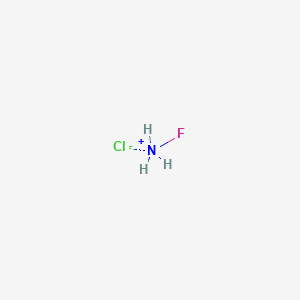

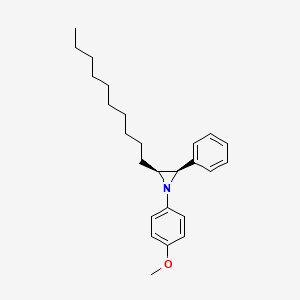

![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
